molecular formula C6H5ClN2O2 B145470 2-Amino-6-chloronicotinic acid CAS No. 58584-92-2

2-Amino-6-chloronicotinic acid

Cat. No.: B145470
CAS No.: 58584-92-2
M. Wt: 172.57 g/mol
InChI Key: INERBKPRIWEQRQ-UHFFFAOYSA-N
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Description

2-Amino-6-chloronicotinic acid is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of nicotinic acid, featuring an amino group at the second position and a chlorine atom at the sixth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloronicotinic acid typically involves the chlorination of nicotinic acid derivatives. Another approach involves the substitution of the hydroxyl group in 2-hydroxynicotinic acid with a chlorine atom, followed by amination .

Industrial Production Methods: Industrial production of this compound often employs environmentally friendly and cost-effective methods. For instance, catalyst-free and solvent-free synthesis techniques have been developed to minimize environmental impact while maintaining high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-chloronicotinic acid is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-amino-6-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INERBKPRIWEQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483048
Record name 2-Amino-6-chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58584-92-2
Record name 2-Amino-6-chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chloronicotinic acid
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Synthesis routes and methods I

Procedure details

A solution of 2,6-dichloronicotinic acid (10 g, 46.9 mmol, Aldrich 90%) was dissolved in concentrated ammonium hydroxide (100 mL, 29.4%, Fisher) and heated at 130-160° C. in a pressure bottle for 1-2 days before solvent was removed in vacuo. The residue was treated with water and the pH was lowered to ˜8 with concentrated hydrochloric acid. The resulting mixture was extracted with ethyl acetate and the combined organic extracts were washed with brine, dried, concentrated and the crude product was recrystallized from ethyl acetate to give 2-Amino-6-chloro-nicotinic acid as white crystalline (2.74g, 34 % yield). HRMS, observed: 172.0042, Calcd for M+: 172.0040
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,6-dichloro-nicotinic acid (31 g, 0.14 mol) and 28% aqueous ammonia solution (200 mL) was stirred in a sealed tube for 10 hours at 135° C. This reaction solution was cooled to room temperature, and the excess ammonia gas was removed under a reduced pressure. Water was added to the residue to a total of 1000 mL, the mixture was cooled to 0° C., and citric acid was added to a pH being about 6. The precipitated solids were filtered out to obtain the title compound (12 g, 49%).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
49%

Synthesis routes and methods III

Procedure details

To a mixture of 2,6-dichloronicotinic acid (40 g (purity: 90%), 0.19 mol), acetoamide (80 g, 1.4 mol), potassium carbonate (78 g, 0.56 mol), copper (I) chloride (0.93 g, 9.4 mmol) and xylene (80 mL) was added tris(2-(2-methoxyethoxy)ethyl)amine (3.0 mL, 9.4 mmol), which was stirred overnight at 145° C. After allowing to cool on standing, to the reaction mixture was added copper (I) chloride (0.46 g, 4.6 mmol), followed by stirring overnight at 145° C. After cooling the reaction mixture to 105° C., water (100 mL) was added followed by stirring for 1 hour at the same temperature and allowing to cool to room temperature on standing. After neutralizing the reaction mixture with 5 N hydrochloric acid (150 mL) and aqueous citric acid, ethyl acetate was added. This mixture was filtered through Celite. After separating the organic phase and washing with sat. NaCl, the solvent was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) and recrystallized from an ethyl acetate-hexane system to obtain the title compound (1.4 g, 8.3 mmol, 4.5%) as white crystals.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
78 g
Type
reactant
Reaction Step Two
Name
copper (I) chloride
Quantity
0.93 g
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
copper (I) chloride
Quantity
0.46 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
4.5%

Synthesis routes and methods IV

Procedure details

Tris(2-(2-methoxyethoxy)ethyl)amine (3.0 mL, 9.4 mmol) was added to a mixture of 2,6-dichloronicotinic acid (40 g (90% purity), 0.19 mol), acetamide (80 g, 1.4 mol), potassium carbonate (78 g, 0.56 mol), copper(I) chloride (0.93 g, 9.4 mmol) and xylene (80 mL), which was stirred overnight at 145° C. After cooling, copper(I) chloride (0.46 g, 4.6 mmol) was added to the reaction solution, which was stirred overnight at 145° C. After cooling the reaction solution to 105° C., water (100 mL) was added, the solution was stirred for 1 hour at the same temperature, and cooled down to room temperature. 5N hydrochloric acid (150 mL) was added, the solution was neutralized with a citric acid aqueous solution, then, ethyl acetate was added, and the solution was filtered through Celite pad. The organic layer was washed with brine, then, the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (ethyl acetate), recrystallization by the ethyl acetate-hexane was carried out to obtain the title compound (1.4 g, 8.3 mmol, 4.5%) as white crystal.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
78 g
Type
reactant
Reaction Step Two
Name
copper(I) chloride
Quantity
0.93 g
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper(I) chloride
Quantity
0.46 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
4.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-6-chloronicotinic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Amino-6-chloronicotinic acid

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